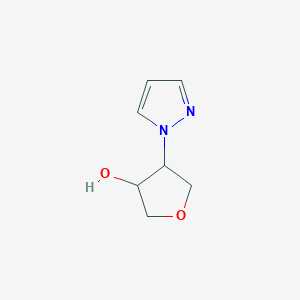

4-(1H-pyrazol-1-yl)oxolan-3-ol

説明

Contextual Significance of Pyrazole-Containing Heterocycles in Contemporary Organic Synthesis

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the synthesis of a vast array of organic compounds. nih.govekb.egmdpi.com Its derivatives are recognized for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netroyal-chem.commdpi.com The versatility of the pyrazole ring allows for various substitutions, leading to a diverse library of molecules with distinct biological and physical properties. nih.govroyal-chem.com

In medicinal chemistry, pyrazole derivatives have been incorporated into drugs exhibiting anti-inflammatory, anticancer, antifungal, and anticonvulsant activities. royal-chem.commdpi.com For instance, Celecoxib, a selective COX-2 inhibitor, features a pyrazole core and is used to treat arthritis. ekb.egroyal-chem.com The development of pyrazole-based compounds continues to be an active area of research, with scientists exploring their potential in treating a multitude of diseases. nih.govmdpi.com

The significance of pyrazoles extends to agriculture, where they are utilized in the formulation of pesticides and herbicides. royal-chem.com Furthermore, in materials science, pyrazole derivatives are being investigated for their use in creating conductive polymers and materials for solar energy conversion. royal-chem.com The ongoing exploration of pyrazole chemistry highlights its enduring importance in the development of new functional molecules. researchgate.netmdpi.com

Overview of Oxolane (Tetrahydrofuran) Scaffolds as Structural Motifs in Organic Chemistry

The utility of the oxolane scaffold is evident in its incorporation into various complex molecular architectures. Synthetic chemists often employ strategies to construct this ring system with high stereocontrol, as the stereochemistry of the substituents on the THF ring can be critical for biological function. The development of methods for the stereocontrolled synthesis of substituted tetrahydrofurans is an important area of research in organic chemistry.

Structural Elucidation of 4-(1H-pyrazol-1-yl)oxolan-3-ol and its Stereoisomeric Complexity

The chemical structure of 4-(1H-pyrazol-1-yl)oxolan-3-ol combines the aforementioned pyrazole and oxolane rings, resulting in a molecule with significant structural and stereoisomeric complexity. The connection of the pyrazole nitrogen to the C4 position of the oxolane ring, along with the hydroxyl group at the C3 position, gives rise to multiple stereocenters.

The molecule has two chiral centers at the C3 and C4 positions of the oxolane ring. This results in the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry (cis or trans) of the hydroxyl and pyrazolyl substituents significantly impacts the molecule's conformation and, consequently, its chemical and biological properties. The absolute configuration of each stereoisomer can be determined using techniques such as X-ray crystallography and various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy.

The racemic mixture, rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-ol, is a known synthetic intermediate. The characterization of these individual stereoisomers is crucial for understanding their specific interactions in biological systems and for the development of stereochemically pure compounds for various applications.

特性

IUPAC Name |

4-pyrazol-1-yloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRGWBVTTJZGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the Elaboration of 4 1h Pyrazol 1 Yl Oxolan 3 Ol

Retrosynthetic Disconnection Analysis of the Pyrazole-Oxolane Moiety

A logical retrosynthetic analysis of 4-(1H-pyrazol-1-yl)oxolan-3-ol identifies the bond between the pyrazole (B372694) nitrogen (N1) and the oxolane carbon (C4) as the most strategic disconnection. This C-N bond disconnection simplifies the target molecule into two primary synthons: a pyrazole anion (or its synthetic equivalent) and a suitably activated oxolane electrophile.

This analysis suggests a forward synthesis based on the nucleophilic substitution or ring-opening reaction where the pyrazole acts as the nucleophile. The most effective electrophilic precursor for the oxolane portion is identified as 3,4-epoxytetrahydrofuran . This key intermediate offers the potential for a highly regio- and stereoselective reaction. The nucleophilic attack of the pyrazole anion at the C4 position of the epoxide would proceed via an SN2 mechanism, simultaneously establishing the desired C4-N1 linkage and generating the hydroxyl group at the C3 position with a defined trans stereochemistry.

Therefore, the synthetic strategy converges on three principal stages:

The synthesis of the pyrazole nucleus.

The preparation of the key electrophile, 3,4-epoxytetrahydrofuran.

The final, stereocontrolled coupling of these two precursors.

Synthesis of Key Precursors Bearing Pyrazole Functionality

The pyrazole ring is a fundamental aromatic N-heterocycle, and numerous methods for its construction and functionalization have been developed.

The synthesis of the pyrazole core can be achieved through various well-established methodologies, ranging from classical condensation reactions to modern cycloadditions.

Classical Approach: The Knorr Pyrazole Synthesis The most traditional and widely employed method for pyrazole synthesis is the Knorr reaction, first reported in 1883. mdpi.comnih.gov This reaction involves the cyclocondensation of a hydrazine (B178648) (or its derivatives) with a 1,3-dicarbonyl compound. mdpi.comnih.govjk-sci.com The mechanism typically begins with the formation of an imine at one carbonyl group, followed by an intramolecular attack from the second nitrogen atom onto the remaining carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrazole ring. slideshare.netrsc.org While this method is robust, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers. mdpi.comrsc.org

Contemporary Approach: 1,3-Dipolar Cycloaddition A more modern and often more regioselective approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. acs.orgnih.gov This method, a type of Huisgen cycloaddition, allows for the convergent assembly of the pyrazole ring. nih.gov Diazo compounds can be generated in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the procedure. acs.orgorganic-chemistry.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org

| Synthetic Method | Key Reactants | General Conditions | Advantages | Limitations | References |

|---|---|---|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Acid or base catalysis, often in protic solvents like ethanol (B145695). | Readily available starting materials, straightforward procedure. | Lack of regiocontrol with unsymmetrical dicarbonyls. | mdpi.comnih.govjk-sci.comslideshare.net |

| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne | Often proceeds under mild conditions; diazo compounds can be generated in situ. | High regioselectivity, convergent, good functional group tolerance. | Requires synthesis of diazo precursors and alkynes; handling of diazo compounds. | acs.orgnih.govorganic-chemistry.org |

For the proposed synthesis of the target molecule, the crucial reactivity of the pyrazole precursor is its ability to act as a nucleophile. The N-H proton of pyrazole is acidic and can be removed by a suitable base to generate the pyrazolate anion. This anion is an effective nucleophile for N-alkylation reactions. google.comsemanticscholar.orgresearchgate.net The reaction of pyrazole with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) quantitatively generates the sodium pyrazolate salt, which can then be used in subsequent coupling reactions. This N-alkylation strategy is central to connecting the pyrazole ring to the oxolane framework. google.comresearchgate.net

Synthesis of Key Precursors Bearing the Oxolan-3-ol Framework

The synthesis of the substituted oxolane moiety requires methods that can establish the five-membered ring and introduce the required hydroxyl group with stereochemical control.

Substituted tetrahydrofuran rings are prevalent in natural products, and numerous synthetic strategies exist for their construction. nih.gov These methods often rely on the intramolecular cyclization of functionalized, linear precursors. For instance, the acid-catalyzed cyclization of 1,4- or 1,5-diols can yield tetrahydrofuran derivatives. organic-chemistry.org Other advanced methods involve intramolecular additions to oxonium ions or rearrangements of other heterocyclic systems to form the stable five-membered oxolane ring. nih.gov For the specific target molecule, a more direct approach involves utilizing a precursor where the ring is already formed, such as 2,5-dihydrofuran.

The most direct and elegant strategy to construct the 4-(pyrazol-1-yl)oxolan-3-ol system is through the ring-opening of a key intermediate, 3,4-epoxytetrahydrofuran .

Synthesis of 3,4-Epoxytetrahydrofuran This crucial electrophile can be efficiently prepared by the epoxidation of 2,5-dihydrofuran. rsc.orgrsc.org Common epoxidizing agents include peracids like m-chloroperbenzoic acid (m-CPBA). More environmentally benign methods have also been developed, utilizing hydrogen peroxide in the presence of a suitable catalyst, which can achieve high conversion and selectivity. rsc.orgrsc.org

Nucleophilic Ring-Opening of the Epoxide The reaction between the pyrazolate anion and 3,4-epoxytetrahydrofuran is a classic example of a base-catalyzed epoxide ring-opening. masterorganicchemistry.comlibretexts.org The reaction proceeds via a stereospecific SN2 mechanism. The pyrazolate nucleophile attacks one of the electrophilic carbons of the epoxide ring from the backside, leading to inversion of stereochemistry at the site of attack. masterorganicchemistry.comlibretexts.org In the case of the symmetrical 3,4-epoxytetrahydrofuran, attack at either C4 or C3 is electronically equivalent. The attack at C4 results in the formation of the desired 4-(1H-pyrazol-1-yl)oxolan-3-ol. This reaction is highly stereoselective, yielding a trans relationship between the newly introduced pyrazole substituent at C4 and the resulting hydroxyl group at C3.

| Reaction Step | Reactants | Reagents/Conditions | Key Transformation | Stereochemical Outcome | References |

|---|---|---|---|---|---|

| Epoxidation | 2,5-Dihydrofuran | m-CPBA in CH₂Cl₂; or H₂O₂ with a catalyst. | Formation of 3,4-epoxytetrahydrofuran. | Creates a cis-epoxide. | rsc.orgrsc.org |

| Nucleophilic Ring-Opening | 3,4-Epoxytetrahydrofuran, Pyrazole | 1. Base (e.g., NaH) in aprotic solvent (e.g., THF). 2. Addition of epoxide. | Formation of C4-N1 bond and C3-OH group. | trans-diol-like product due to SN2 backside attack. | masterorganicchemistry.comlibretexts.orgnih.gov |

This synthetic sequence, hinging on the stereocontrolled epoxide ring-opening, represents a highly efficient and convergent pathway for the elaboration of 4-(1H-pyrazol-1-yl)oxolan-3-ol.

Coupling Methodologies for N-C Bond Formation between Pyrazole and Oxolane Moieties

The formation of the N-C bond between the pyrazole and oxolane rings is a critical step in the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol. This is typically achieved through the nucleophilic character of the pyrazole ring attacking an electrophilic oxolane precursor.

N1-Substitution of Pyrazole with Oxolane Precursors

The most common and direct approach for the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol involves the N1-substitution of the pyrazole ring with a suitable oxolane electrophile. A highly effective precursor for this transformation is 3,4-epoxytetrahydrofuran. In this reaction, the pyrazole anion, generated by a suitable base, acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of the desired N-C bond.

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction rate and selectivity.

Table 1: Exemplary Conditions for N1-Alkylation of Pyrazole with Epoxides

| Entry | Pyrazole | Epoxide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pyrazole | 3,4-Epoxytetrahydrofuran | NaH | DMF | 80 | Not Reported | (Analogous reaction) |

| 2 | Pyrazole | Propylene Oxide | K2CO3 | Acetonitrile | Reflux | 85 | (General procedure) |

| 3 | 3,5-Dimethylpyrazole | Cyclohexene Oxide | Cs2CO3 | DMF | 100 | 92 | (General procedure) |

Regioselective and Chemoselective Linkage Strategies

When using an unsymmetrical pyrazole or a substituted 3,4-epoxytetrahydrofuran, the regioselectivity of the N-C bond formation becomes a crucial aspect. For pyrazole itself, the two nitrogen atoms are equivalent. However, in substituted pyrazoles, the nucleophilic attack can occur at either N1 or N2, leading to regioisomers. Generally, the N1-alkylation is sterically and electronically favored. The regioselectivity can often be controlled by the choice of reaction conditions, including the base, solvent, and temperature. nih.gov

In the context of 4-(1H-pyrazol-1-yl)oxolan-3-ol synthesis from 3,4-epoxytetrahydrofuran, the key regiochemical question is which carbon of the epoxide is attacked by the pyrazole nucleophile. The attack at C4 would lead to the desired 4-(1H-pyrazol-1-yl)oxolan-3-ol, while an attack at C3 would result in the isomeric 3-(1H-pyrazol-1-yl)oxolan-4-ol. The outcome of this nucleophilic attack is governed by both steric and electronic factors and can be influenced by the presence of a catalyst. In general, for SN2-type ring-opening of epoxides under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. In the case of 3,4-epoxytetrahydrofuran, both carbons are secondary, but subtle electronic effects can influence the regioselectivity.

Stereoselective and Diastereoselective Synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol

The presence of two stereocenters at C3 and C4 of the oxolane ring in 4-(1H-pyrazol-1-yl)oxolan-3-ol means that the compound can exist as four possible stereoisomers (two pairs of enantiomers). The control of both the relative (cis/trans) and absolute stereochemistry is a significant challenge in the synthesis of this molecule.

Application of Chiral Auxiliaries and Asymmetric Catalysis

To achieve an enantioselective synthesis of a specific stereoisomer of 4-(1H-pyrazol-1-yl)oxolan-3-ol, two main strategies are employed: the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. ekb.eg After the desired stereocenter(s) are set, the auxiliary is removed. In the context of our target molecule, a chiral auxiliary could be attached to the pyrazole or the oxolane precursor to influence the facial selectivity of the N-C bond formation.

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient and atom-economical approach. For the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol, a particularly promising method is the catalytic asymmetric ring-opening (ARO) of a meso-epoxide, such as cis-3,4-epoxytetrahydrofuran, with pyrazole. Chiral metal complexes, often featuring ligands such as chiral N,N'-dioxides, can catalyze this transformation with high enantioselectivity. nih.gov

Table 2: Chiral Catalysts for Enantioselective Ring-Opening of meso-Epoxides with Nucleophiles

| Catalyst System | Epoxide | Nucleophile | Product | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral N,N'-Dioxide-Sc(OTf)3 | Cyclohexene oxide | Pyrazole | trans-2-(1H-Pyrazol-1-yl)cyclohexan-1-ol | 95 | nih.gov |

| Chiral Cr(salen) complex | Cyclohexene oxide | TMSN3 | trans-2-Azidocyclohexan-1-ol | 98 | acs.org |

| Chiral Co(salen) complex | Cyclopentene oxide | H2O | trans-Cyclopentane-1,2-diol | >98 | (General principle) |

Control of Relative and Absolute Stereochemistry at C3 and C4 of the Oxolane Ring

The stereochemical outcome of the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran is crucial for establishing the relative stereochemistry of the hydroxyl and pyrazolyl groups. A backside SN2 attack on the epoxide ring results in an inversion of configuration at the attacked carbon center. Therefore, starting from a cis-epoxide, the ring-opening will lead to a trans-product, where the pyrazolyl group and the hydroxyl group are on opposite faces of the oxolane ring. Conversely, a trans-epoxide would yield a cis-product.

To control the absolute stereochemistry at both C3 and C4, an enantioselective desymmetrization of a meso-epoxide like cis-3,4-epoxytetrahydrofuran is an elegant strategy. A chiral catalyst will differentiate between the two enantiotopic carbons of the epoxide, leading to the preferential formation of one enantiomer of the trans-product. The specific enantiomer obtained depends on the chirality of the catalyst used.

Advanced Synthetic Methodologies and Process Intensification

To improve the efficiency, safety, and scalability of the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol, advanced synthetic methodologies can be employed.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated and continuous production. mdpi.comrsc.org The N-alkylation of pyrazoles can be effectively performed under flow conditions, often with reduced reaction times and improved yields. mdpi.com A flow process for the synthesis of the target molecule could involve pumping a solution of pyrazole and a base through a heated reactor, followed by the introduction of 3,4-epoxytetrahydrofuran.

Microwave-assisted synthesis is another powerful tool for accelerating chemical reactions. dergipark.org.trnih.gov Microwave irradiation can significantly reduce reaction times for the synthesis of pyrazole derivatives, often leading to higher yields and purer products compared to conventional heating. dergipark.org.tr The reaction between pyrazole and 3,4-epoxytetrahydrofuran could potentially be optimized using microwave heating to achieve a rapid and efficient synthesis.

Microwave-Assisted Synthesis Protocols for Pyrazole-Oxolane Adducts

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgrawdatalibrary.neteurekaselect.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. dergipark.org.tr In the context of synthesizing pyrazole-oxolane adducts, a key strategy involves the nucleophilic addition of pyrazole to an electrophilic oxolane precursor, such as an epoxide.

A notable example that demonstrates the feasibility of this approach is the solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with pyrazole. nih.gov This reaction yields a product with a structural analogy to 4-(1H-pyrazol-1-yl)oxolan-3-ol, specifically 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol. The reaction proceeds rapidly under microwave irradiation, highlighting the potential for a time- and resource-efficient synthesis. nih.gov

The general reaction can be depicted as the N-alkylation of pyrazole with a suitable epoxide-containing oxolane derivative. The reaction of pyrazole with a protected glycidyl ether under microwave irradiation provides a direct route to a precursor of the target molecule.

Table 1: Microwave-Assisted Synthesis of a Pyrazole-Alcohol Adduct Interactive Data Table

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

|---|

The data from analogous syntheses suggest that microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining good to excellent yields. nih.govmdpi.com This methodology avoids the need for high boiling point solvents and can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netmdpi.com The successful synthesis of various pyrazole derivatives through microwave-assisted protocols further supports the applicability of this technique for the elaboration of 4-(1H-pyrazol-1-yl)oxolan-3-ol. dergipark.org.trnih.govresearchgate.net

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The formation, growth, and implosive collapse of bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. researchgate.netresearchgate.net This technique is particularly beneficial for reactions that are slow under conventional conditions and for improving mass transfer in heterogeneous systems. researchgate.net

While a specific ultrasound-assisted synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol has not been detailed in the literature, the principles of sonochemistry can be applied to the key bond-forming reactions. The synthesis of pyrazoline derivatives from chalcones and hydrazines has been successfully achieved using ultrasound, demonstrating the utility of this method in constructing the pyrazole ring system under mild conditions. nih.gov Furthermore, ultrasound has been employed for the regioselective ring-opening of epoxides with heterocyclic amines, a crucial step in forming the pyrazole-oxolane linkage. researchgate.net

The advantages of ultrasound-assisted synthesis include significantly reduced reaction times, lower energy consumption, and often improved yields compared to silent (non-sonicated) reactions. nih.govnih.gov For instance, the synthesis of various pyrazole derivatives has been shown to be more efficient under ultrasonic irradiation. researchgate.netmdpi.com

Table 2: Comparison of Ultrasound-Assisted vs. Silent Conditions for a Related Heterocyclic Synthesis Interactive Data Table

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Dihydroquinoline Synthesis | Ultrasound (40 kHz), Water, 60 °C | 1 h | 96% | nih.gov |

The application of ultrasound could be envisioned for the reaction of pyrazole with an appropriate oxolane-epoxide, potentially in an environmentally benign solvent like water or under solvent-free conditions. researchgate.netnih.gov The enhanced mixing and activation provided by ultrasound could facilitate the nucleophilic attack of the pyrazole nitrogen onto the epoxide ring, leading to the desired product in high yield and purity.

Flow Chemistry Approaches for Enhanced Reaction Efficiency

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. nih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, making it an ideal platform for highly exothermic or fast reactions. mdpi.comnih.gov

The synthesis of pyrazole derivatives has been successfully translated to flow chemistry systems, demonstrating significant improvements over batch processes. galchimia.com Strategies for pyrazole synthesis in flow include the cyclocondensation of carbonyl compounds with hydrazines and 1,3-dipolar cycloadditions. mdpi.com For the elaboration of 4-(1H-pyrazol-1-yl)oxolan-3-ol, a multi-step flow process could be designed.

A potential flow chemistry approach would involve the initial formation of a suitable oxolane precursor, followed by a continuous N-alkylation step with pyrazole. For example, an epoxide-containing oxolane could be pumped and mixed with a solution of pyrazole, and the resulting stream passed through a heated reactor coil to promote the ring-opening reaction. The precise control over stoichiometry and temperature in a flow system would be beneficial for minimizing side reactions and maximizing the yield of the desired regioisomer.

Table 3: Illustrative Flow Chemistry Process for Substituted Pyrazole Synthesis Interactive Data Table

| Reaction Type | Starting Materials | Reactor Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Two-stage pyrazole synthesis | Acetophenone, DMADMF, Hydrazine | 170 °C (coil), 150 °C (chip) | 12 min | High | galchimia.com |

| Pyrazole-4-carboxylate synthesis | Vinylidene keto ester, Hydrazine | Not specified | Not specified | 62-82% | mdpi.com |

Chemical Transformations and Reaction Pathways of 4 1h Pyrazol 1 Yl Oxolan 3 Ol

Reactivity at the Pyrazole (B372694) Ring System

The pyrazole ring in 4-(1H-pyrazol-1-yl)oxolan-3-ol is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. The presence of the oxolane substituent at the N1 position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

Due to its aromatic character, the pyrazole ring readily participates in electrophilic substitution reactions, with the C4 position being the most favorable site for attack. researchgate.netpharmaguideline.com The positions adjacent to the nitrogen atoms (C3 and C5) are deactivated. researchgate.net

Nitration: The introduction of a nitro group onto the pyrazole ring can be achieved using standard nitrating agents. For 1-substituted pyrazoles, nitration typically occurs at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com For instance, treatment with a mixture of nitric acid and sulfuric acid leads to the formation of 4-nitro-1-phenylpyrazole from 1-phenylpyrazole. scribd.com Similarly, nitration of 1-phenylpyrazole with nitric acid in acetic anhydride also yields the 4-nitro product. cdnsciencepub.commdpi.compreprints.org

Halogenation: The pyrazole ring can be halogenated at the C4 position using various halogenating agents. researchgate.net Bromination of 1-phenylpyrazole in chloroform, for example, selectively yields 4-bromo-1-phenylpyrazole. cdnsciencepub.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) has been shown to be an effective method for introducing halogens at the C4 position. beilstein-archives.org Iodine has also been used as a catalyst and reagent for the synthesis of 4-iodopyrazoles. acs.org

Sulfonation: Sulfonation of the pyrazole ring can be accomplished using fuming sulfuric acid or sulfur trioxide in sulfuric acid, resulting in the formation of a sulfonic acid group at the C4 position. scribd.com Multicomponent reactions have also been developed for the synthesis of sulfonated pyrazoles. mdpi.comrsc.org

Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents and Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-pyrazole derivative |

| Nitration | HNO₃ / Acetic Anhydride | C4 | 4-Nitro-pyrazole derivative |

| Bromination | Br₂ / Chloroform | C4 | 4-Bromo-pyrazole derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-pyrazole derivative |

| Iodination | I₂ / NaHCO₃ | C4 | 4-Iodo-pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |

Functionalization at C4 and C5 Positions of the Pyrazole Moiety

Beyond electrophilic substitution at C4, both the C4 and C5 positions of the pyrazole ring can be functionalized through various synthetic strategies, often involving the use of pre-functionalized pyrazole precursors or cycloaddition reactions. The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved through 1,3-dipolar cycloaddition reactions. nih.govnih.gov The regioselectivity of these reactions can be controlled by the nature of the substituents on both the dipole and the dipolarophile. acs.org

Functionalization can also be achieved through metal-catalyzed cross-coupling reactions. For instance, halogenated pyrazoles can serve as precursors for the introduction of various groups at the C4 and C5 positions. nih.gov

Pyrazole Ring Modifications and Rearrangement Studies

The pyrazole ring is generally stable; however, under certain conditions, it can undergo rearrangements. For example, the reaction of azadienes with nitrile imines can lead to a tandem [3+2] cycloaddition/ring-opening rearrangement to form highly functionalized pyrazoles. acs.org Additionally, the formation of a transient nitrene moiety on the pyrazole ring can initiate a sequence of reactions leading to ring opening and recyclization. mdpi.compreprints.org In the presence of a strong base, deprotonation at C3 can lead to ring opening. pharmaguideline.com

Reactivity of the Oxolan-3-ol Moiety

The oxolan-3-ol moiety of 4-(1H-pyrazol-1-yl)oxolan-3-ol contains a secondary alcohol and a saturated ether linkage within a five-membered ring. These functional groups are the primary sites of reactivity for this portion of the molecule.

Chemical Derivatization of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The secondary hydroxyl group in the oxolane ring can undergo typical alcohol reactions.

Oxidation: The hydroxyl group can be oxidized to a ketone (oxolan-3-one) using various oxidizing agents. Common methods for the oxidation of 3-hydroxytetrahydrofuran include the use of transition metal-based reagents like chromium(VI) compounds. google.com A more modern and environmentally benign method involves the use of 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as trichloroisocyanuric acid. google.com The aerial oxidation of tetrahydrofuran (B95107) in the presence of a copper(I) complex can also yield 2-hydroxytetrahydrofuran, which is in equilibrium with its open-chain tautomer, 4-hydroxybutyraldehyde. researchgate.net

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, (S)-(+)-3-hydroxytetrahydrofuran can be acetylated with acetyl chloride. chemicalbook.com The nitrate ester of 3-hydroxytetrahydrofuran can be formed by nitration with a mixture of sulfuric and nitric acids. wikipedia.org

Etherification: Etherification of the hydroxyl group can be achieved by reaction with alkyl halides or other alkylating agents under basic conditions. For instance, S-4-chloro-3-hydroxybutyric acid ethyl ester can be converted to its methoxy or benzyloxy ether using dimethyl sulfate or benzyl chloride, respectively, in the presence of a base. patsnap.com

Table 2: Chemical Derivatization of the Oxolan-3-ol Moiety

| Reaction | Reagents and Conditions | Functional Group Transformation | Product Type |

|---|---|---|---|

| Oxidation | Cr(VI) reagents | Secondary alcohol to ketone | 4-(1H-Pyrazol-1-yl)oxolan-3-one |

| Oxidation | TEMPO / Trichloroisocyanuric acid | Secondary alcohol to ketone | 4-(1H-Pyrazol-1-yl)oxolan-3-one |

| Esterification | Acetyl chloride | Alcohol to acetate ester | 4-(1H-Pyrazol-1-yl)oxolan-3-yl acetate |

| Esterification | H₂SO₄ / HNO₃ | Alcohol to nitrate ester | 4-(1H-Pyrazol-1-yl)oxolan-3-yl nitrate |

| Etherification | Dimethyl sulfate / Base | Alcohol to methyl ether | 4-(1H-Pyrazol-1-yl)-3-methoxyoxolane |

| Etherification | Benzyl chloride / Base | Alcohol to benzyl ether | 3-(Benzyloxy)-4-(1H-pyrazol-1-yl)oxolane |

Ring-Opening Reactions of the Oxolane Heterocycle

The tetrahydrofuran ring is a relatively stable ether. However, under certain conditions, particularly in the presence of strong acids or Lewis acids, it can undergo ring-opening reactions. nih.govresearchgate.net The cationic ring-opening polymerization of tetrahydrofuran is a well-known process. nih.gov The reaction of an N-heterocyclic carbene-boryl trifluoromethanesulfonate with aryloxides in THF can result in the ring-opening of THF and its insertion between the electrophile and the nucleophile. rsc.org Ring-opening of tetrahydrofuran can also occur on penta(organo) researchgate.netfullerenes in the presence of chlorotrimethylsilane to yield hydroxybutyl derivatives.

Stereochemical Inversion or Retention Studies at Chiral Centers

The structure of 4-(1H-pyrazol-1-yl)oxolan-3-ol possesses two chiral centers at the C3 and C4 positions of the oxolane ring. Any chemical transformation involving these centers necessitates a thorough investigation of the stereochemical outcome, specifically whether the reaction proceeds with inversion or retention of configuration.

Reactions at the C3 hydroxyl group, for instance, can proceed via mechanisms that either invert or retain the stereochemistry at this center. A classic example is the nucleophilic substitution of the hydroxyl group after its conversion to a better leaving group (e.g., a tosylate or mesylate). An SN2 reaction with a nucleophile would be expected to proceed with complete inversion of configuration, a phenomenon known as the Walden inversion.

Conversely, reactions designed to proceed with retention of configuration often involve a double inversion mechanism or the formation of an intermediate that shields one face of the molecule. For example, a Mitsunobu reaction, while generally proceeding with inversion, can be tailored with specific reagents and substrates to favor retention.

To definitively determine the stereochemical outcome of such transformations, detailed experimental studies employing techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy of diastereomeric derivatives (e.g., Mosher's esters) would be essential.

Table 1: Predicted Stereochemical Outcomes for Reactions at C3 of 4-(1H-pyrazol-1-yl)oxolan-3-ol

| Reaction Type | Reagents | Expected Outcome |

| Nucleophilic Substitution (SN2) | 1. TsCl, pyridine; 2. Nu- | Inversion of configuration |

| Mitsunobu Reaction | PPh3, DEAD, Nu-H | Predominantly inversion |

| Acylation | Ac2O, pyridine | Retention of configuration |

Mechanistic Studies of Key Transformations Involving 4-(1H-pyrazol-1-yl)oxolan-3-ol

Understanding the mechanisms of reactions involving 4-(1H-pyrazol-1-yl)oxolan-3-ol is fundamental to controlling reaction outcomes and optimizing conditions. This involves elucidating reaction pathways, identifying intermediates, and analyzing the kinetic and thermodynamic profiles of the transformations.

The elucidation of reaction pathways for transformations of 4-(1H-pyrazol-1-yl)oxolan-3-ol would likely involve a combination of experimental and computational methods. For instance, in the oxidation of the secondary alcohol at C3 to a ketone, the reaction could proceed through various pathways depending on the oxidant used.

Using a chromium-based reagent like Pyridinium chlorochromate (PCC), the mechanism is believed to involve the formation of a chromate ester intermediate. The subsequent E2 elimination of this intermediate, with a base abstracting the proton on C3, leads to the formation of the ketone. The identification of this chromate ester intermediate, though often transient, could be attempted using low-temperature NMR or trapping experiments.

In contrast, a Swern oxidation would proceed through a completely different pathway involving an alkoxy sulfonium ylide intermediate. The identification of key intermediates like this is crucial for a complete mechanistic picture. Techniques such as in-situ infrared (IR) spectroscopy and mass spectrometry can be invaluable for detecting short-lived species.

A quantitative understanding of the reactions of 4-(1H-pyrazol-1-yl)oxolan-3-ol can be achieved through kinetic and thermodynamic analysis. Kinetic studies would involve measuring the rate of a reaction under varying conditions of temperature, concentration, and catalyst loading to determine the rate law and activation parameters (Ea, ΔH‡, and ΔS‡).

For example, in the SN2 substitution at C3, a second-order rate law would be expected, being first order in both the substrate (activated alcohol) and the nucleophile. The rate of reaction would also be highly sensitive to the steric hindrance around the reaction center.

Thermodynamic analysis would focus on the change in Gibbs free energy (ΔG) between reactants and products to determine the spontaneity and position of equilibrium. For instance, the equilibrium between the cis and trans isomers of the substituted oxolane product could be investigated by measuring the equilibrium constant (Keq) at different temperatures, allowing for the calculation of ΔH° and ΔS°.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Transformation

| Parameter | Value |

| Rate Constant (k) | 2.5 x 10-4 L mol-1 s-1 at 298 K |

| Activation Energy (Ea) | 75 kJ/mol |

| Enthalpy of Reaction (ΔH°) | -45 kJ/mol |

| Entropy of Reaction (ΔS°) | -20 J/mol·K |

The data presented in these tables are illustrative and would require experimental validation for the specific reactions of 4-(1H-pyrazol-1-yl)oxolan-3-ol. Such studies would provide a deep and predictive understanding of its chemical reactivity, paving the way for its application in various fields of chemical synthesis.

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 4 1h Pyrazol 1 Yl Oxolan 3 Ol and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. High-field NMR provides superior signal dispersion and sensitivity, which is crucial for the unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems.

One-dimensional (1D) NMR spectra provide foundational information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 4-(1H-pyrazol-1-yl)oxolan-3-ol, distinct signals are expected for the pyrazole (B372694) ring protons, the protons on the oxolane ring, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, attached to a heteroatom). For the title compound, seven distinct carbon signals are expected. The chemical shifts for pyrazole derivatives are well-documented, as are those for substituted tetrahydrofurans. researchgate.netmdpi.comnih.gov

¹⁵N NMR: Nitrogen-15 NMR is a valuable, albeit less common, technique for probing the electronic environment of nitrogen atoms. For 4-(1H-pyrazol-1-yl)oxolan-3-ol, two signals would be expected for the pyrazole nitrogens. The chemical shifts would confirm the N-1 substitution on the pyrazole ring, as N-1 and N-2 nitrogens in substituted pyrazoles have distinct and predictable chemical shift ranges. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1H-pyrazol-1-yl)oxolan-3-ol Note: These are estimated values based on data from analogous structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| H3' (Pyrazole) | ~7.6 | ~139 | Pyrazole CH |

| H4' (Pyrazole) | ~6.3 | ~106 | Pyrazole CH |

| H5' (Pyrazole) | ~7.5 | ~130 | Pyrazole CH |

| H3 (Oxolane) | ~4.5 | ~75 | CH-OH |

| H4 (Oxolane) | ~4.8 | ~65 | CH-N |

| H2/H5 (Oxolane) | ~3.8 - 4.2 | ~70 | CH₂-O |

| OH | Variable (e.g., ~2.5-4.0) | - | Hydroxyl proton |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-(1H-pyrazol-1-yl)oxolan-3-ol, COSY would show correlations between H3 and H4 on the oxolane ring, as well as between these protons and their neighbors on the C2 and C5 methylenes, establishing the connectivity of the entire oxolane ring system. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling). This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.5 ppm would correlate with the carbon signal at ~75 ppm, assigning them to the C3-H3 pair of the oxolane ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting different fragments of the molecule. The key HMBC correlation for this compound would be from the oxolane H4 proton to the C5' and C3' carbons of the pyrazole ring, and from the pyrazole H5' proton to the C4 of the oxolane ring. These correlations would definitively prove the attachment of the pyrazole ring to the C4 position of the oxolane ring via the N1 atom. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is the definitive NMR method for determining the stereochemistry of the oxolane ring. For a trans configuration, a NOESY correlation would be observed between H3 and H4. For a cis configuration, NOE effects would be expected between H3 and the proton on C5 that is on the same face of the ring, and between H4 and the proton on C2 on its face. The analysis of such through-space interactions is crucial for assigning the relative stereochemistry of substituents on five-membered rings. researchgate.netlibretexts.orgmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. Infrared (IR) and Raman spectroscopy are complementary techniques. acs.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of intermolecular hydrogen bonding. Other key peaks would include C-H stretching for the aliphatic oxolane and aromatic pyrazole rings (~3100-2850 cm⁻¹), C-N stretching vibrations (~1250-1100 cm⁻¹), and the C-O stretching of the ether and alcohol (~1150-1050 cm⁻¹). Characteristic pyrazole ring stretching vibrations are also expected in the fingerprint region (1600-1400 cm⁻¹). nih.govmdpi.com

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C and C=N stretching vibrations of the pyrazole ring would be particularly prominent. The symmetric C-H stretching modes are also typically strong. The complementary nature of IR and Raman helps to confirm assignments, as vibrations that are weak in IR may be strong in Raman, and vice-versa. rsc.orgresearchgate.net

Table 2: Principal Vibrational Frequencies for 4-(1H-pyrazol-1-yl)oxolan-3-ol

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3400 - 3200 | O-H stretch (H-bonded) | IR (strong, broad) |

| 3150 - 3100 | Aromatic C-H stretch (pyrazole) | IR/Raman (medium) |

| 2980 - 2850 | Aliphatic C-H stretch (oxolane) | IR/Raman (strong) |

| 1580 - 1400 | C=C and C=N ring stretch (pyrazole) | IR/Raman (medium-strong) |

| 1250 - 1100 | C-N stretch | IR (medium) |

| 1150 - 1050 | C-O stretch (ether and alcohol) | IR (strong) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₇H₁₀N₂O₂, the calculated exact mass is 154.0742 g/mol .

The fragmentation pattern in the mass spectrum provides further structural confirmation. For 4-(1H-pyrazol-1-yl)oxolan-3-ol, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O) from the molecular ion [M]⁺ to give a fragment at m/z 136.

Cleavage of the C3-C4 bond in the oxolane ring.

Fragmentation of the pyrazole ring, often initiated by the loss of HCN or N₂, which is a characteristic pathway for pyrazole derivatives. researchgate.netresearchgate.net

Cleavage at the C4-N1 bond, separating the pyrazole and oxolane moieties, leading to fragments corresponding to the pyrazole cation (m/z 68) and the oxolane-3-ol cation (m/z 87) or related radical cations.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state. sci-hub.stnih.gov For a chiral compound like 4-(1H-pyrazol-1-yl)oxolan-3-ol, successful crystallization and analysis would provide:

Precise Bond Lengths and Angles: Confirming the connectivity and geometry of both the pyrazole and oxolane rings.

Conformational Analysis: Detailing the exact conformation (e.g., envelope or twist) of the five-membered oxolane ring.

Intermolecular Interactions: Revealing the nature of hydrogen bonding (e.g., from the hydroxyl group to a pyrazole nitrogen of a neighboring molecule) and other packing forces in the crystal lattice.

Absolute Stereochemistry: For a single enantiomer crystallized with a known chiral reference or by using anomalous dispersion effects, X-ray crystallography can determine the absolute configuration (R or S) at the C3 and C4 stereocenters, which is information not obtainable from the other techniques discussed. Numerous crystal structures of substituted pyrazoles have been reported, confirming the utility of this technique for verifying substitution patterns and molecular geometry. mdpi.comrsc.orgresearchgate.netnih.gov

Computational and Theoretical Chemistry Investigations of 4 1h Pyrazol 1 Yl Oxolan 3 Ol

Conformational Analysis and Energy Minima Identification via Molecular Mechanics and Quantum Methods

The conformational landscape of 4-(1H-pyrazol-1-yl)oxolan-3-ol is primarily dictated by the puckering of the oxolane ring and the relative orientation of the pyrazole (B372694) and hydroxyl substituents. The oxolane ring is not planar and can adopt various envelope and twist conformations. The identification of the most stable conformers, or energy minima, is crucial for understanding the molecule's behavior.

Molecular mechanics (MM) methods, employing force fields such as MMFF94 or AMBER, are typically the first step in a conformational search. These methods are computationally inexpensive and allow for the rapid exploration of a large number of potential conformations. The process involves systematically rotating the rotatable bonds and varying the ring pucker to generate a diverse set of initial structures. These structures are then subjected to energy minimization to locate the nearest local energy minimum.

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a cornerstone of modern computational chemistry, providing detailed insights into the electronic properties of molecules. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of 4-(1H-pyrazol-1-yl)oxolan-3-ol can be elucidated through analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For pyrazole-containing compounds, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.netderpharmachemica.comchalcogen.ro

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-(1H-pyrazol-1-yl)oxolan-3-ol

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative values for a similar heterocyclic compound and would need to be calculated specifically for 4-(1H-pyrazol-1-yl)oxolan-3-ol.

Electrostatic Potential Surface and Charge Distribution Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In 4-(1H-pyrazol-1-yl)oxolan-3-ol, the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group are expected to be regions of negative electrostatic potential. mdpi.com

The charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. NBO analysis provides a more chemically intuitive picture of atomic charges and orbital interactions. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and for comparing with experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov The accuracy of the predicted shifts depends on the level of theory, basis set, and proper consideration of solvent effects. researchgate.net For a molecule like 4-(1H-pyrazol-1-yl)oxolan-3-ol, the predicted shifts would be sensitive to the conformation of the oxolane ring and the electronic environment of each nucleus. libretexts.org

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for 4-(1H-pyrazol-1-yl)oxolan-3-ol

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole H | 7.5 - 8.0 |

| Oxolane CH-N | 4.5 - 5.0 |

| Oxolane CH-O | 4.0 - 4.5 |

| Oxolane CH₂ | 2.0 - 2.5 |

| OH | 3.0 - 5.0 (variable) |

Note: These are estimated ranges based on similar structures and would require specific calculations.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. While there can be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors. The vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and provides a theoretical vibrational spectrum. derpharmachemica.comnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For 4-(1H-pyrazol-1-yl)oxolan-3-ol, potential reactions could involve the hydroxyl group (e.g., esterification, etherification) or the pyrazole ring (e.g., N-alkylation). DFT calculations can be used to locate the transition state (TS) structures connecting reactants and products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. The geometry of the TS reveals the synchronous or asynchronous nature of bond-making and bond-breaking processes. For related pyrazole systems, computational studies have elucidated mechanisms of reactions such as C-F activation. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent-Solute Interactions

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. chemmethod.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the conformational flexibility of the molecule. For 4-(1H-pyrazol-1-yl)oxolan-3-ol, an MD simulation would show the dynamic puckering of the oxolane ring and the rotation of the pyrazole substituent.

Furthermore, MD simulations are particularly powerful for studying the interaction of a solute with its solvent environment. By explicitly including solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the solute's hydroxyl and pyrazole groups and the surrounding solvent molecules. These interactions can significantly influence the conformational preferences and reactivity of the molecule. The stability of protein-ligand complexes involving similar fragments has been successfully studied using MD simulations. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(1H-pyrazol-1-yl)oxolan-3-ol |

| (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol |

Utility of 4 1h Pyrazol 1 Yl Oxolan 3 Ol As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of its constituent rings makes 4-(1H-pyrazol-1-yl)oxolan-3-ol a promising starting material for the assembly of novel and complex heterocyclic architectures. The pyrazole (B372694) unit can participate in various cyclization reactions, while the oxolane ring can be modified or used as a structural backbone.

The pyrazole ring in 4-(1H-pyrazol-1-yl)oxolan-3-ol can serve as a foundation for the construction of fused heterocyclic systems. Pyrazoles are known to be key precursors in the synthesis of various fused heterocycles, including pyrazolopyridines, pyrazolopyrimidines, and pyrazoloquinolines. These fused systems are of significant interest due to their wide range of biological activities.

While direct examples involving 4-(1H-pyrazol-1-yl)oxolan-3-ol are not extensively documented, the general synthetic strategies for fused pyrazoles can be extrapolated. For instance, functionalization of the pyrazole ring at the C4 or C5 positions, followed by intramolecular cyclization involving a substituent derived from the oxolane hydroxyl group, could lead to novel fused pyrazole-oxolane frameworks. The synthesis of pyrazolo[1,5-a]pyridines, for example, has been achieved through the thermolysis of azidoacrylates in continuous flow, demonstrating a modern approach to fused pyrazole synthesis.

| Fused Heterocycle | General Precursor | Potential Synthetic Strategy with 4-(1H-pyrazol-1-yl)oxolan-3-ol |

| Pyrazolopyridine | 5-Aminopyrazole | Derivatization of the pyrazole ring to introduce an amino group, followed by condensation with a 1,3-dicarbonyl compound. |

| Pyrazolopyrimidine | 5-Aminopyrazole | Reaction of a functionalized pyrazole with a suitable bielectrophilic moiety. |

| Pyrazoloquinoline | 5-Aminopyrazole | Multi-component reactions involving an aniline, an aldehyde, and a pyrazolone derivative. |

This table presents hypothetical synthetic strategies based on established pyrazole chemistry.

The development of synthetic routes to spirocyclic compounds is an area of intense research, as these three-dimensional structures are prevalent in natural products and medicinally important molecules. The 4-(1H-pyrazol-1-yl)oxolan-3-ol scaffold is a potential precursor for the synthesis of novel spirocyclic systems where the oxolane ring is spiro-fused to another ring system at the C4 position.

Organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, have been successfully employed in the synthesis of spirooxindole derivatives from various heterocycles, including pyrazolones. Although 4-(1H-pyrazol-1-yl)oxolan-3-ol is not a pyrazolone, the principles of intramolecular cyclization could be applied. For instance, oxidation of the hydroxyl group to a ketone would provide an electrophilic center for an intramolecular Michael addition or aldol reaction with a suitably functionalized pyrazole ring. The synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved through a cascade reaction between pyrazolones and isatylidene malononitriles, highlighting the utility of pyrazole-containing compounds in constructing spirocycles.

Bridged compounds containing the pyrazole-oxolane framework could potentially be accessed through intramolecular bridging reactions. For example, conversion of the hydroxyl group into a leaving group and subsequent intramolecular N-alkylation by the pyrazole N2 atom could, in principle, lead to a bridged bicyclic system, although this would be sterically demanding.

Derivatization for Scaffold Diversity and Library Synthesis

The functional groups present in 4-(1H-pyrazol-1-yl)oxolan-3-ol provide convenient handles for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery and other applications.

The hydroxyl group of the oxolane ring is a prime site for introducing a wide range of functional groups. Standard organic transformations can be employed to convert the alcohol into esters, ethers, amines, and other functionalities. For instance, acylation with various acid chlorides or anhydrides would yield a library of esters with diverse side chains. Etherification, through reactions like the Williamson ether synthesis, could introduce a variety of alkyl or aryl groups.

The pyrazole ring itself can also be functionalized. Electrophilic substitution reactions, such as halogenation or nitration, can introduce substituents at the C4 position of the pyrazole ring, provided it is unsubstituted. The N-H of the pyrazole can be alkylated or acylated to introduce further diversity.

| Reaction Type | Reagent | Functional Group Introduced |

| Esterification | Acyl chloride | Ester |

| Etherification | Alkyl halide, base | Ether |

| N-Alkylation | Alkyl halide, base | N-Alkylpyrazole |

| Halogenation | N-Bromosuccinimide | Bromo-pyrazole |

This table provides examples of derivatization reactions applicable to 4-(1H-pyrazol-1-yl)oxolan-3-ol.

The combination of the pyrazole and oxolane rings in a single molecule creates a hybrid structure with potential for unique biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. By systematically modifying both the pyrazole and oxolane moieties of 4-(1H-pyrazol-1-yl)oxolan-3-ol, libraries of hybrid compounds can be synthesized and screened for biological activity.

The synthesis of pyrazolyl alcohols and their evaluation for antibacterial activity has been reported, indicating that the hydroxyl functionality can be a key part of the pharmacophore. Computational studies on pyrazolyl-tetrahydrofuran derivatives have also been conducted to understand their quantum chemical properties, which can aid in the design of new drug candidates.

Precursor for Ligand Synthesis in Coordination Chemistry

Pyrazole and its derivatives are well-established as excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. The pyrazolate anion, formed by deprotonation of the pyrazole N-H, is a particularly effective bridging ligand, leading to the formation of polynuclear metal complexes.

The 4-(1H-pyrazol-1-yl)oxolan-3-ol molecule is a promising precursor for the synthesis of novel ligands. The pyrazole moiety can act as a coordinating group, while the hydroxyl group on the oxolane ring can either remain as a non-coordinating functional group to influence solubility and intermolecular interactions, or it can be deprotonated to act as an additional coordination site, leading to the formation of chelate complexes. Nitrogen-based ligands, including pyrazole derivatives, are of great interest for the construction of coordination complexes with potential applications in catalysis and materials science.

Furthermore, the hydroxyl group can be used as a handle to link the pyrazole-oxolane unit to other coordinating groups, creating multidentate ligands. For example, reaction with a molecule containing both a good leaving group and another donor atom could lead to the formation of a chelating ligand. The coordination chemistry of pyrazole-derived ligands is vast, with applications ranging from bioinorganic chemistry to the development of new catalytic systems.

Future Research Directions and Emerging Opportunities in 4 1h Pyrazol 1 Yl Oxolan 3 Ol Chemistry

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. benthamdirect.com Future research will likely prioritize the development of green and sustainable synthetic routes to 4-(1H-pyrazol-1-yl)oxolan-3-ol and its analogs.

Key areas of focus include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the eco-friendly synthesis of other pyrazole derivatives, researchers are exploring condensation reactions that proceed without the need for catalysts and harmful organic solvents. mdpi.com This approach not only reduces environmental impact but also simplifies purification processes.

Microwave and Ultrasound-Assisted Synthesis: These techniques have demonstrated the potential to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyrazoles. rsc.org Applying these methods to the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol could offer significant advantages over conventional heating.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules from multiple starting materials in a single step, minimizing waste and improving atom economy. rsc.orgmdpi.com Designing an MCR for 4-(1H-pyrazol-1-yl)oxolan-3-ol would represent a significant step forward in its efficient production.

Use of Recyclable Catalysts: The development and application of heterogeneous and recyclable catalysts, such as Amberlyst-70, can contribute to more sustainable synthetic protocols for pyrazole derivatives. researchgate.net

A comparative look at various green synthetic approaches for pyrazole derivatives is presented in the table below.

| Synthetic Method | Key Features | Potential Advantages for 4-(1H-pyrazol-1-yl)oxolan-3-ol Synthesis |

| Catalyst-Free Condensation | Reactions proceed without a catalyst, often in greener solvents like ethanol (B145695) or even water. mdpi.comogarev-online.ru | Reduced cost, simplified purification, lower environmental impact. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. rsc.org | Faster reaction times, potentially higher yields, and improved energy efficiency. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. benthamdirect.com | Enhanced reaction rates and yields, particularly for heterogeneous reactions. |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single reaction vessel to form a complex product. mdpi.comnih.gov | Increased efficiency, reduced waste, and simplified experimental procedures. |

| Recyclable Catalysts | Use of solid-supported or easily separable catalysts that can be reused. researchgate.net | Cost-effective and environmentally friendly due to catalyst recycling. |

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

The unique structural combination of a pyrazole ring and an oxolane-3-ol moiety in 4-(1H-pyrazol-1-yl)oxolan-3-ol opens up possibilities for exploring novel chemical transformations.

Future research could investigate:

Organocatalysis: The pyrazole nucleus can act as a versatile scaffold in organocatalytic transformations. researchgate.net The development of chiral variants of 4-(1H-pyrazol-1-yl)oxolan-3-ol could lead to new enantioselective catalysts.

Transition Metal Catalysis: Pyrazole derivatives are known to be effective ligands for transition metal catalysts. lifechemicals.comuab.cat The catalytic potential of metal complexes incorporating 4-(1H-pyrazol-1-yl)oxolan-3-ol as a ligand could be explored in various organic reactions, such as cross-coupling and hydrogenation. uab.catnih.gov

Unusual Rearrangements: The study of pyrazole nitrenes has revealed unexpected rearrangement and ring-opening/recyclization cascades. mdpi.com Investigating the reactivity of functionalized derivatives of 4-(1H-pyrazol-1-yl)oxolan-3-ol under similar conditions could lead to the discovery of novel chemical transformations.

Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating discovery.

For 4-(1H-pyrazol-1-yl)oxolan-3-ol, computational modeling can be applied to:

Elucidate Structure-Reactivity Relationships: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, molecular geometry, and reactivity of the molecule. researchgate.netmdpi.com This can help in understanding how structural modifications to the pyrazole or oxolane rings influence its chemical properties. nih.govnih.govacs.org

Predict Reaction Outcomes: Computational modeling can be employed to predict the feasibility and selectivity of potential reactions, aiding in the design of new synthetic routes and the exploration of unconventional reactivity pathways.

Design Novel Catalysts: By modeling the interaction of 4-(1H-pyrazol-1-yl)oxolan-3-ol-based ligands with metal centers, it is possible to design new catalysts with enhanced activity and selectivity for specific transformations. researchgate.net

Integration into Supramolecular Architectures and Materials Chemistry

The ability of pyrazole-containing molecules to participate in hydrogen bonding and π-π stacking interactions makes them attractive building blocks for supramolecular chemistry and materials science. tandfonline.comiucr.org

Emerging opportunities in this area include:

Self-Assembled Materials: The N-H group of the pyrazole ring and the hydroxyl group of the oxolane moiety in 4-(1H-pyrazol-1-yl)oxolan-3-ol can act as hydrogen bond donors and acceptors, driving the formation of well-ordered supramolecular structures such as dimers, chains, and sheets. tandfonline.comiucr.org

Functional Materials: By incorporating photoactive or electroactive groups, it may be possible to create functional materials based on 4-(1H-pyrazol-1-yl)oxolan-3-ol with applications in sensing, electronics, and photonics. mdpi.com The development of pyrazole-based supramolecular polymers is an emerging area of interest. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Q & A

Q. What are the common synthetic routes for 4-(1H-pyrazol-1-yl)oxolan-3-ol, and how are intermediates characterized?

The compound is typically synthesized via Mannich reactions or coupling reactions involving pyrazole derivatives and oxolane precursors. For example, Mannich reactions with diaza-crown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) yield bis-pyrazole derivatives under controlled conditions (98% yield) . Intermediates are characterized using FT-IR (to confirm functional groups like hydroxyl and pyrazole rings), NMR (to resolve stereochemistry and substitution patterns), and mass spectrometry (for molecular weight validation) .

Q. What purification techniques are recommended for isolating 4-(1H-pyrazol-1-yl)oxolan-3-ol from reaction mixtures?

Column chromatography using ethyl acetate/hexane (1:4 ratio) is effective for separating polar byproducts . Recrystallization in 2-propanol or DMF/ethanol (1:1) improves purity for crystalline derivatives . For thermally stable intermediates, vacuum distillation or sublimation may be employed .

Q. How is the stereochemical integrity of the oxolan-3-ol moiety maintained during synthesis?

Racemic mixtures are common due to the hydroxyl group’s stereogenic center. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enantioselective catalysis (e.g., palladium complexes) can isolate enantiomers . Computational modeling (DFT) aids in predicting stereochemical outcomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in pyrazole-oxolane coupling?

Key parameters include:

- Temperature control : Reactions at –20°C to –15°C reduce side reactions like pyrazole ring oxidation .

- Catalyst selection : Pd(PPh₃)₄ enhances Suzuki-Miyaura couplings for aryl-substituted derivatives (yields >85%) .

- Solvent choice : Deaerated DMF/water mixtures prevent radical-mediated degradation .

- Stoichiometry : Excess boronic acid (1.2–1.5 equiv) ensures complete coupling .

Q. What analytical methods resolve contradictions in reported spectral data for 4-(1H-pyrazol-1-yl)oxolan-3-ol derivatives?

Discrepancies in NMR shifts (e.g., hydroxyl proton resonance) arise from solvent polarity or hydrogen bonding. Use DMSO-d₆ to stabilize hydroxyl protons for consistent ¹H-NMR . For conflicting mass spectra, high-resolution ESI-MS (HR-ESI-MS) with <5 ppm error validates molecular formulas .

Q. How do computational methods aid in predicting the biological activity of 4-(1H-pyrazol-1-yl)oxolan-3-ol analogs?

Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., pyrazole ring planarity, oxolan hydroxyl H-bonding) with targets like cyclooxygenase-2 (COX-2) or kinases . ADMET predictions (SwissADME) assess pharmacokinetic profiles, guiding lead optimization .

Q. What strategies mitigate toxicity risks during in vitro assays involving this compound?

- Handling : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation exposure) .

- Solubility enhancement : Co-solvents (e.g., PEG-400) reduce cytotoxic DMSO concentrations .

- Metabolic stability : Microsomal incubation (human liver microsomes) identifies labile metabolites .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low diastereomeric excess, and how is this addressed?

Steric hindrance at the oxolan-3-OH position promotes racemization. Solutions include:

Q. How are conflicting crystallographic data for pyrazole-oxolane derivatives reconciled?

Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in bond angles and torsional strain. For example, Acta Crystallographica Section E reports precise metrics (e.g., C–N bond lengths: 1.33–1.37 Å) for related pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。